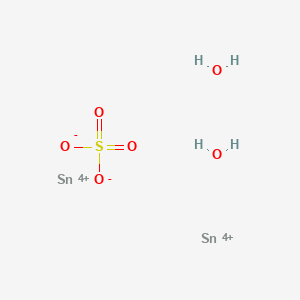
Dysprosium158
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dysprosium is a chemical element with the symbol Dy and atomic number 66 . It is a rare-earth element in the lanthanide series with a metallic silver luster . The name is derived from the Greek ‘dysprositos’, meaning hard to get .
Synthesis Analysis
Dysprosium oxide nanoparticles can be prepared using the combustion method . This method involves the exothermic reaction between an oxidizer such as metal nitrates and organic fuel, like urea . The innovative aspect of this method is the preparation of dysprosium oxide nanoparticles without applying calcination temperature .Molecular Structure Analysis
Dysprosium has an electron configuration of [Xe] 4f10 6s2 . It exists in several different structural forms, called allotropes, each having different physical properties . Dysprosium-based linear helicate clusters have been assembled using a versatile pyridazine-based Schiff-base ligand .Chemical Reactions Analysis
Dysprosium reacts with acids, air, and halogens . For instance, it dissolves readily in dilute sulphuric acid, forming Dy (III) ions and hydrogen gas . It tarnishes slowly in air and burns readily, forming dysprosium (III) oxide, Dy2O3 . Dysprosium reacts with all the halogens, forming the corresponding dysprosium (III) halides .Physical And Chemical Properties Analysis
Dysprosium is a bright, silvery metallic element . It has a melting point of 1412°C, a boiling point of 2567°C, and a density of 8.55 g/cm³ . It is a solid at 20°C . Dysprosium is a relatively hard metal and is silvery white in its pure form .Safety and Hazards
Future Directions
As the demand for dysprosium grows, driven by its critical role in high-strength magnets, wind turbines, and electric vehicles, understanding these aspects becomes increasingly important . Some potential future directions include developing efficient recycling processes for dysprosium from end-of-life products and manufacturing waste .
properties
CAS RN |
14913-25-8 |
|---|---|
Product Name |
Dysprosium158 |
Molecular Formula |
C10H10Cl2O2S2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



